molecular formula C15H17N5 B12700955 9H-Purine, 2-((4-butylphenyl)amino)- CAS No. 104715-67-5

9H-Purine, 2-((4-butylphenyl)amino)-

Cat. No.: B12700955
CAS No.: 104715-67-5
M. Wt: 267.33 g/mol
InChI Key: FAYSZBMSWLHYEM-UHFFFAOYSA-N
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Description

9H-Purine, 2-((4-butylphenyl)amino)- is a purine derivative characterized by a substituted amino group at the 2-position of the purine core, specifically a 4-butylphenyl moiety. Purines are critical heterocyclic aromatic organic compounds, serving as foundational structures in nucleic acids (DNA/RNA) and bioactive molecules.

Properties

CAS No.

104715-67-5

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

N-(4-butylphenyl)-7H-purin-2-amine

InChI

InChI=1S/C15H17N5/c1-2-3-4-11-5-7-12(8-6-11)19-15-16-9-13-14(20-15)18-10-17-13/h5-10H,2-4H2,1H3,(H2,16,17,18,19,20)

InChI Key

FAYSZBMSWLHYEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC=C3C(=N2)N=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)- typically involves the reaction of purine derivatives with butylphenylamine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where a halogenated purine reacts with butylphenylamine in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the butylphenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, often in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Bases like K2CO3, solvents like DMF, and elevated temperatures.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)- typically involves multi-step reactions starting from 2,6-dichloropurine. Key steps include:

  • Nucleophilic Aromatic Substitution : The introduction of the butylphenylamino group is achieved using an appropriate amine under basic conditions.
  • Methoxy Group Introduction : This is generally accomplished using methanol in the presence of a base.

The compound's molecular formula is C14H16N4C_{14}H_{16}N_4, with a molecular weight of approximately 240.3 g/mol.

Chemistry

In synthetic organic chemistry, 9H-Purine, 2-((4-butylphenyl)amino)- serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Biology

Purine derivatives play critical roles in cellular processes. Research has shown that this compound can be used to study:

  • Purine Metabolism : Investigating how specific substitutions affect metabolic pathways.
  • Enzyme Interactions : Understanding interactions with enzymes such as adenosine deaminase and xanthine oxidase.

Medicine

The therapeutic potential of purine derivatives has been extensively explored. Notable applications include:

  • Anticancer Activity : Studies indicate that compounds similar to 9H-Purine, 2-((4-butylphenyl)amino)- can inhibit tumor growth by interacting with nucleic acid metabolism enzymes.
  • Antiviral Properties : Research into related compounds has highlighted their efficacy against viral replication mechanisms.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

The biological activities of 9H-Purine, 2-((4-butylphenyl)amino)- can be summarized as follows:

Activity Description
Antioxidant ActivityActs as a radical scavenger, mitigating oxidative stress in cells.
Inhibition of Tumor GrowthPotential inhibitory effects on tumor cell proliferation through enzyme interaction.
Anti-inflammatory EffectsModulates inflammatory pathways, potentially reducing chronic inflammation.

Case Studies and Research Findings

  • Anticancer Studies : Research has shown that derivatives of purines can reduce tumor growth in various cancer cell lines. For instance, a study demonstrated that specific structural analogs exhibited significant cytotoxicity against breast cancer cells through apoptosis induction.
  • Antiviral Research : Compounds with similar structures have been evaluated for their antiviral properties. A notable case involved a derivative that effectively inhibited the replication of the hepatitis C virus in vitro.
  • Inflammation Modulation : A study focusing on the anti-inflammatory properties of purine derivatives indicated that certain compounds could significantly lower levels of pro-inflammatory cytokines in animal models of arthritis.

Mechanism of Action

The mechanism of action of 9H-Purine, 2-((4-butylphenyl)amino)- involves its interaction with molecular targets such as enzymes or receptors. The butylphenylamino group can enhance the compound’s binding affinity to specific targets, influencing biological pathways. For example, it may inhibit enzymes involved in nucleotide metabolism, thereby affecting DNA synthesis and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 9H-Purine, 2-((4-butylphenyl)amino)- with structurally or functionally related purine derivatives, emphasizing substituent effects, molecular properties, and bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Findings CAS/Reference
9H-Purine, 2-((4-butylphenyl)amino)- (Target) 2-(4-butylphenyl)amino C₁₅H₁₈N₆ 282.35 g/mol Hypothesized enhanced lipophilicity due to 4-butylphenyl group; potential kinase inhibition. Not explicitly provided
6-Amino-2-((4-butylphenyl)amino)-9-(2-deoxyribose)purine 2-(4-butylphenyl)amino, 6-amino, 9-(2-deoxyribose) C₂₀H₂₈N₆O₄ 416.47 g/mol Water-soluble derivative; antiviral activity suggested in early-stage studies . 99304-82-2
9H-Purine, 2-chloro-6-(4-methoxyphenyl)-9-isopropyl 2-chloro, 6-(4-methoxyphenyl), 9-isopropyl C₁₅H₁₅ClN₄O 302.76 g/mol Chlorine enhances electrophilicity; tested in kinase inhibition assays . 537802-52-1
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine 2-chloro, 6-(4-methoxybenzyl)amino, 9-isopropyl C₁₆H₁₈ClN₅O 331.80 g/mol Improved metabolic stability; potential antineoplastic applications . 203436-13-9
3-(4-Butylphenyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one Thiazolidinone core with 4-butylphenyl substituent (non-purine comparison) C₂₃H₂₂N₂OS₂ 406.56 g/mol Non-mutagenic up to 1 mM/plate; highlights safety of 4-butylphenyl-containing heterocycles . C1 ()

Key Comparative Insights:

In contrast, the 2-deoxyribose derivative (CAS 99304-82-2) balances hydrophilicity and bioactivity . Chlorine at the 2-position (e.g., 537802-52-1) enhances electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites, as seen in kinase inhibitors .

This indirectly supports the safety evaluation of the target purine derivative.

Synthetic Accessibility :

  • Analogs like 203436-13-9 and 537802-52-1 are synthesized via nucleophilic substitution or Suzuki coupling, indicating feasible routes for modifying the purine scaffold .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-((4-butylphenyl)amino)-9H-purine, and how can reaction conditions be optimized?

Methodological approaches include nucleophilic substitution or palladium-catalyzed coupling reactions to introduce the 4-butylphenylamino group. Optimization involves systematic variation of parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst loading (e.g., Pd(PPh₃)₄). Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures purity. Validate yields using gravimetric analysis and purity via HPLC (C18 column, UV detection) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 2-((4-butylphenyl)amino)-9H-purine?

Essential techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and butyl chain signals (δ 0.8–1.6 ppm) to confirm substitution patterns.
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) against theoretical values.
  • FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹). Cross-reference data with NIST standards for validation .

Q. What theoretical frameworks guide the study of substituent effects in alkylamino-purine derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as charge distribution on the purine ring. Conceptual frameworks like Hammett σ constants or Frontier Molecular Orbital (FMO) theory predict reactivity trends. Align hypotheses with experimental data (e.g., UV-Vis absorption shifts) to validate computational models .

Advanced Research Questions

Q. How can researchers design experiments to isolate the electronic effects of the 4-butylphenyl substituent on the purine core?

Use a comparative experimental design :

  • Synthesize analogs with varying alkyl chain lengths (e.g., methyl, hexyl) to assess steric/electronic contributions.
  • Characterize using cyclic voltammetry (HOMO-LUMO gaps) and UV-Vis spectroscopy (π→π* transitions).
  • Apply multivariate regression to correlate substituent parameters (e.g., Taft constants) with observed reactivity .

Q. What strategies resolve contradictions in thermodynamic stability data for alkylamino-purines?

Conduct reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Cross-validate thermodynamic data (ΔfH°, ΔcH°) using differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC). Perform meta-analyses of published datasets to identify outliers and systematic errors .

Q. How to establish structure-activity relationships (SAR) for 2-((4-butylphenyl)amino)-9H-purine in enzyme inhibition studies while minimizing analog interference?

  • Competitive binding assays : Use purified enzymes (e.g., kinases) and titrate analogs to measure IC₅₀ values.
  • Molecular docking : Simulate ligand-enzyme interactions (e.g., AutoDock Vina) to identify key binding residues.
  • Site-directed mutagenesis : Modify enzyme active sites to test predicted interaction sites. Statistical tools like ANOVA assess significance across replicates .

Methodological Notes

  • Experimental Design : Prioritize between-subjects designs for comparative studies to control inter-group variability .
  • Data Validation : Use triangulation (e.g., spectral, computational, and calorimetric data) to enhance reliability .
  • Theoretical Alignment : Ground hypotheses in established frameworks (e.g., FMO theory) to ensure methodological coherence .

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